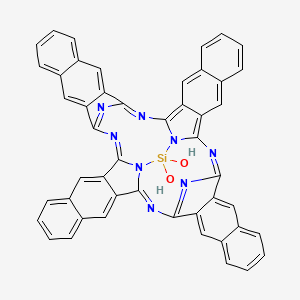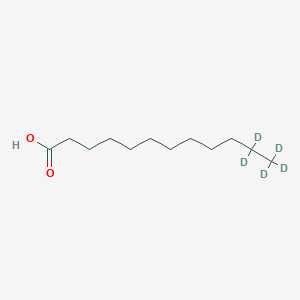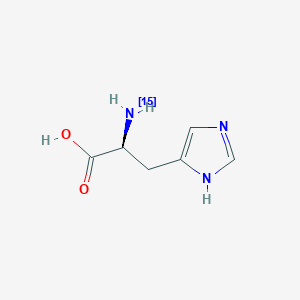
2,6-dimethyl-N-methylidyneanilinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-N-methylidyneanilinium is an organic compound characterized by the presence of two methyl groups attached to the benzene ring and a methylidyne group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N-methylidyneanilinium typically involves the alkylation of 2,6-dimethylaniline. One common method is the reaction of 2,6-dimethylaniline with formaldehyde and a suitable acid catalyst, such as hydrochloric acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize fixed-bed reactors with catalysts that facilitate the alkylation reaction. The use of high-pressure and high-temperature conditions can enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-N-methylidyneanilinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Applications De Recherche Scientifique
2,6-Dimethyl-N-methylidyneanilinium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-N-methylidyneanilinium involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: Lacks the methylidyne group, making it less reactive in certain chemical reactions.
2,6-Dimethylphenylamine: Similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethylbenzenamine: Another related compound with variations in reactivity and applications.
Uniqueness
2,6-Dimethyl-N-methylidyneanilinium is unique due to the presence of both methyl and methylidyne groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C9H10N+ |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
(2,6-dimethylphenyl)-methylidyneazanium |
InChI |
InChI=1S/C9H10N/c1-7-5-4-6-8(2)9(7)10-3/h3-6H,1-2H3/q+1 |
Clé InChI |
PPICWFDZZGVESF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)[N+]#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)


![3-tert-butyl-7-[(2-mesityl-2-oxoethyl)sulfanyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12056981.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)






![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)
![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)
